molecular formula C17H17Cl2N3OS B10975768 3,4-dichloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

3,4-dichloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B10975768
M. Wt: 382.3 g/mol
InChI Key: PEQOMWAJJTZDBW-UHFFFAOYSA-N
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Description

3,4-dichloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, substituted with dichloro, N-methyl, and pyrazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    N-Methylation: The N-methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Pyrazole Formation: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The final step involves coupling the pyrazolylmethyl group to the benzothiophene core using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the dichloro substituents, potentially leading to the formation of mono-chloro or dechlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atoms, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Mono-chloro or dechlorinated benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

3,4-dichloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-methylaniline: A related compound with similar structural features but lacking the benzothiophene and pyrazole moieties.

    1,3,5-trimethylpyrazole: A compound with a similar pyrazole ring but different substituents.

    Benzothiophene derivatives: Compounds with the benzothiophene core but different substituents.

Uniqueness

3,4-dichloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to its combination of dichloro, N-methyl, and pyrazolylmethyl groups on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H17Cl2N3OS

Molecular Weight

382.3 g/mol

IUPAC Name

3,4-dichloro-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H17Cl2N3OS/c1-9-11(10(2)22(4)20-9)8-21(3)17(23)16-15(19)14-12(18)6-5-7-13(14)24-16/h5-7H,8H2,1-4H3

InChI Key

PEQOMWAJJTZDBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl

Origin of Product

United States

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